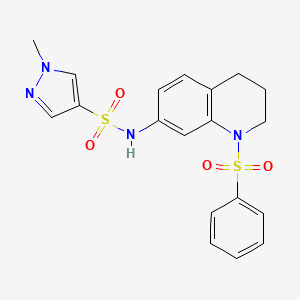

1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. It also includes studying how the compound behaves under various conditions .科学的研究の応用

Medicinal Chemistry: Lactam Synthesis

This compound can be utilized in the synthesis of β-lactams and δ-lactams , which are crucial components in medicinal chemistry and drug design. The lactam rings are essential in various biologically active compounds due to their diverse biological activities. The compound’s structure allows for the development of new synthetic methods to access lactam scaffolds with feasible substitution patterns for biological target interrogation and medicinal chemistry optimization .

Antifungal Agents: Fungicidal Activity

The pyrazole sulfonamide moiety of the compound is structurally similar to those found in commercial fungicides. It could be explored for its antifungal activity, particularly against phytopathogenic fungi. This application is significant for the development of new fungicides for crop protection, where the compound’s efficacy and structure-activity relationships can be studied .

Organic Synthesis: Regioselective Cyclization

In organic synthesis, this compound could be involved in reactions with imines promoted by acetic anhydride at elevated temperatures. This process can lead to regioselective cyclization, resulting in the formation of medicinally important amino-azetidinones or desired δ-lactams, depending on the reaction conditions and substrate modifications .

Drug Design: Privileged Structures

The compound’s framework can be considered a privileged structure in drug design. Privileged structures are molecular frameworks that are capable of providing potent and selective interactions with more than one type of target protein. This makes the compound a valuable starting point for the design of new therapeutic agents with potential applications in treating various diseases .

Bioisosterism: Amide Fungicides

The compound’s sulfonamide group can act as a bioisostere for amide fungicides. Bioisosterism is the replacement of one functional group with another, possessing similar physical or chemical properties, to alter the biological activity of a compound. This approach can lead to the discovery of novel fungicides with improved properties and efficacy .

Enzyme Inhibition: Targeting SDH

The structural similarity of the compound to known succinate dehydrogenase inhibitors (SDHIs) suggests its potential application in enzyme inhibition studies. SDHIs are a class of compounds that inhibit the mitochondrial respiratory chain enzyme complex II, which is a common target for fungicides. Investigating the compound’s ability to inhibit SDH could provide insights into its fungicidal activity and help in the development of new SDHIs .

Chemical Biology: Molecular Docking Studies

Molecular docking studies can be performed using this compound to predict its binding modes and affinity towards various biological targets. This application is crucial in chemical biology for understanding the interaction between small molecules and proteins, which can guide the rational design of compounds with desired biological activities .

Synthetic Methodology: Activation of Carboxylic Acids

The compound could be used in the development of new synthetic methodologies, particularly in the activation of carboxylic acids. This application is important for creating new pathways for the synthesis of complex molecules, potentially leading to the discovery of new drugs and materials .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-22-14-18(13-20-22)28(24,25)21-16-10-9-15-6-5-11-23(19(15)12-16)29(26,27)17-7-3-2-4-8-17/h2-4,7-10,12-14,21H,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZAKWONJNLKLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2866498.png)

![2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2866500.png)

![7-Bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2866507.png)

![N-[(furan-2-yl)methyl]-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2866510.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2866512.png)